molecular formula C18H18OS B13004759 2-(4-Tert-butylbenzoyl)thiobenzaldehyde

2-(4-Tert-butylbenzoyl)thiobenzaldehyde

Cat. No.: B13004759
M. Wt: 282.4 g/mol
InChI Key: JHEGSNWJVWGCMG-UHFFFAOYSA-N
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Description

2-(4-Tert-butylbenzoyl)thiobenzaldehyde is a thiocarbonyl compound derived from thiobenzaldehyde (C₆H₅–CHS), where the oxygen atom in the aldehyde group is replaced by sulfur. The molecule features a 4-tert-butylbenzoyl substituent attached to the thiocarbonyl moiety, resulting in the structural formula (CH₃)₃C–C₆H₄–CO–S–C₆H₄–CHS. This substitution introduces steric bulk and electron-donating effects due to the tert-butyl group, which significantly influences its physicochemical properties and reactivity compared to simpler thiobenzaldehyde derivatives .

Thiobenzaldehyde itself is a reactive intermediate, often generated in situ via thermolysis of alkyl thiosulphinates () or decarboxylative sulfuration of phenylacetic acid (). The retention of the trivial name "thiobenzaldehyde" is permitted under IUPAC nomenclature rules for simplicity, though systematic naming is preferred in formal contexts .

Properties

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

2-(4-tert-butylbenzoyl)thiobenzaldehyde

InChI

InChI=1S/C18H18OS/c1-18(2,3)15-10-8-13(9-11-15)17(19)16-7-5-4-6-14(16)12-20/h4-12H,1-3H3

InChI Key

JHEGSNWJVWGCMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C=S

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Tert-butylbenzoyl)thiobenzaldehyde typically involves the reaction of 4-tert-butylbenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-(4-Tert-butylbenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thiobenzaldehyde group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like pyridine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Tert-butylbenzoyl)thiobenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylbenzoyl)thiobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Differences

The table below summarizes key structural differences among 2-(4-tert-butylbenzoyl)thiobenzaldehyde and analogous compounds:

Compound Substituent(s) Key Structural Features
Thiobenzaldehyde None Simple thiocarbonyl (C₆H₅–CHS)
4-Methyl thiobenzaldehyde Methyl group at para position C₆H₄(CH₃)–CHS; moderate steric hindrance
2-(4-Tert-butylbenzoyl)thiobenzaldehyde 4-tert-butylbenzoyl group Bulky tert-butyl and benzoyl substituents

Physicochemical Properties

While specific data for 2-(4-tert-butylbenzoyl)thiobenzaldehyde are unavailable, inferences can be made:

  • Solubility: Increased lipophilicity due to the tert-butyl group enhances solubility in non-polar solvents compared to thiobenzaldehyde (polar solvents) .
  • Stability : Steric hindrance may improve thermal stability, reducing spontaneous decomposition or polymerization.

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